molecular formula C9H7BrN2 B064208 2-(2-bromophenyl)-1H-imidazole CAS No. 162356-38-9

2-(2-bromophenyl)-1H-imidazole

Cat. No.: B064208
CAS No.: 162356-38-9
M. Wt: 223.07 g/mol
InChI Key: LMTCUTLBCVWIFS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring, which is further connected to an imidazole ring. The presence of the bromine atom significantly influences the chemical reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)-1H-imidazole typically involves the reaction of 2-bromobenzylamine with glyoxal in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the imidazole ring, leading to the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives are formed.

    Oxidized Products: Oxidation leads to the formation of imidazole N-oxides or other oxidized derivatives.

    Reduced Products: Reduction results in the formation of dihydroimidazole derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(2-Bromophenyl)pyrrolidine: This compound shares the bromophenyl group but has a pyrrolidine ring instead of an imidazole ring.

    2-(2-Bromophenyl)thiazole: Similar structure with a thiazole ring, exhibiting different chemical reactivity and biological activities.

    2-(2-Bromophenyl)oxazole: Contains an oxazole ring, leading to distinct properties and applications.

Uniqueness: 2-(2-Bromophenyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific chemical reactivity and biological activity. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

2-(2-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTCUTLBCVWIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434909
Record name 2-(2-bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162356-38-9
Record name 2-(2-bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-(2-bromophenyl)-1H-imidazole in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles. Its reactivity stems from the bromine atom, which readily participates in various coupling reactions. [, ]

Q2: What specific reactions involving this compound are highlighted in the research?

A2: The research focuses on utilizing this compound in copper-catalyzed Ullmann-type coupling reactions. For instance:

  • Tandem C-N Coupling and Cyclization: Reacting this compound with formamide in the presence of a copper catalyst yields imidazo[1,2-c]quinazoline derivatives. This reaction proceeds through an initial Ullmann-type C-N coupling followed by intramolecular dehydrative cyclization. []
  • Double Ullmann Coupling: Reacting this compound with 2-bromophenols under copper catalysis and in the presence of cesium carbonate forms dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine derivatives. This reaction involves two consecutive Ullmann coupling steps. []

Q3: Why is this compound particularly useful for creating fused heterocyclic systems?

A3: The structure of this compound is particularly advantageous for constructing fused heterocycles because:

  • Versatility of Ullmann coupling: This reaction type enables the introduction of diverse substituents onto the this compound scaffold, leading to a variety of fused heterocyclic products. [, ]

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